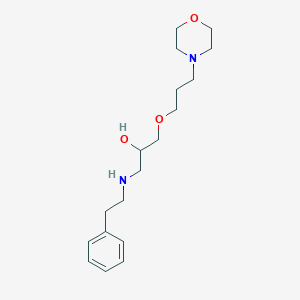![molecular formula C24H20N4O5S B5959818 2-{[5-(2-ETHOXY-2-OXOETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE](/img/structure/B5959818.png)
2-{[5-(2-ETHOXY-2-OXOETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL 2-PHENYL-4-QUINOLINECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-Ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate is a complex organic compound that features a quinoline core, a thiadiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the ethoxy-oxoethyl group. The quinolinecarboxylate moiety is then attached through a series of condensation and cyclization reactions. Specific reaction conditions, such as the use of sodium ethylate in an alcohol/benzene medium, can influence the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate has several scientific research applications:
Biology: It can be used in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of enzymatic activity, alteration of cellular signaling, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2-phenyl-4-quinolinecarboxylate shares similarities with other quinoline derivatives and thiadiazole-containing compounds.
- Indole derivatives : These compounds also feature a fused ring system and are known for their diverse biological activities .
- Thiadiazole derivatives : Compounds containing the thiadiazole ring are often explored for their antimicrobial and anticancer properties .
Uniqueness
The uniqueness of this compound lies in its combination of the quinoline and thiadiazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl] 2-phenylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-2-32-22(30)13-21-27-28-24(34-21)26-20(29)14-33-23(31)17-12-19(15-8-4-3-5-9-15)25-18-11-7-6-10-16(17)18/h3-12H,2,13-14H2,1H3,(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRWOUCDRCVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[benzyl(ethyl)amino]methyl}phenyl)acetamide](/img/structure/B5959755.png)
![1-allyl-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5959756.png)
![8-({[2-(2-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE](/img/structure/B5959767.png)
![5-{[3-(3-nitrophenyl)acryloyl]amino}isophthalic acid](/img/structure/B5959769.png)
![METHYL 2-{[4-(4-CHLOROPHENYL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5959779.png)
![N,N,N'-trimethyl-N'-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}sulfamide](/img/structure/B5959782.png)
![3-[2-(4-Ethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B5959795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5959802.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5959810.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5959814.png)
![N-methyl-4-[(3-methyl-1-piperidinyl)methyl]benzamide](/img/structure/B5959826.png)
![1-{4-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]phenyl}imidazolidine-2,4-dione](/img/structure/B5959839.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5959853.png)
